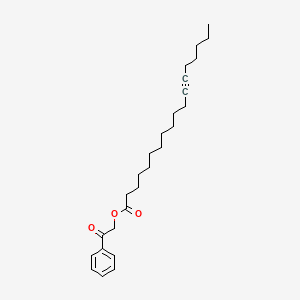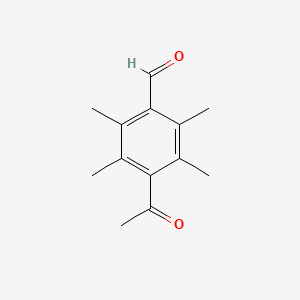
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde is an organic compound with the molecular formula C13H16O2. It is a derivative of benzaldehyde, characterized by the presence of four methyl groups and an acetyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2,3,5,6-tetramethylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,5,6-tetramethylbenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 4-Acetyl-2,3,5,6-tetramethylbenzoic acid.
Reduction: 4-Acetyl-2,3,5,6-tetramethylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
作用机制
The mechanism of action of 4-Acetyl-2,3,5,6-tetramethylbenzaldehyde depends on its specific application. In chemical reactions, the reactivity of the compound is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the acetyl group. These effects modulate the compound’s behavior in electrophilic and nucleophilic reactions.
相似化合物的比较
Similar Compounds
2,3,5,6-Tetramethylbenzaldehyde: Lacks the acetyl group, making it less reactive in certain acylation reactions.
3,5-Dimethylbenzaldehyde: Contains fewer methyl groups, resulting in different steric and electronic properties.
4-Hydroxy-3,5-dimethylbenzaldehyde: Contains a hydroxyl group, which significantly alters its reactivity and applications.
Uniqueness
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde is unique due to the presence of both the acetyl and multiple methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.
属性
CAS 编号 |
88339-45-1 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
4-acetyl-2,3,5,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-7-9(3)13(11(5)15)10(4)8(2)12(7)6-14/h6H,1-5H3 |
InChI 键 |
ASFNDGWYQWFPLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C=O)C)C)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
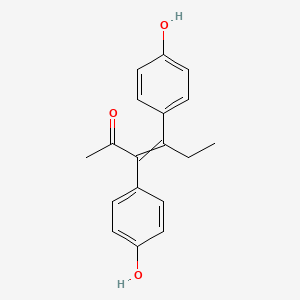

methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

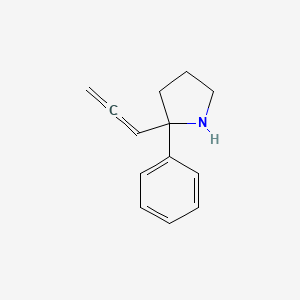
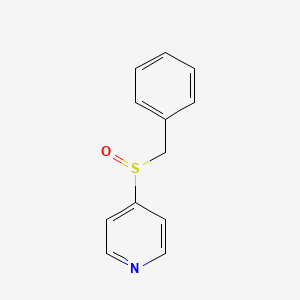
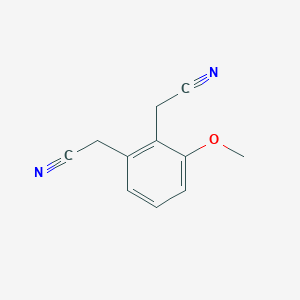
![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
